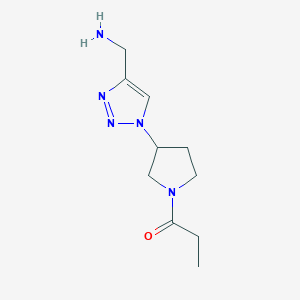

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c1-2-10(16)14-4-3-9(7-14)15-6-8(5-11)12-13-15/h6,9H,2-5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJRYQAMRJAXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that incorporates a triazole moiety and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent.

The molecular formula of the compound is , with a molecular weight of approximately 246.31 g/mol. Its structure features a triazole ring that is known for its ability to interact with biological macromolecules, enhancing the compound's pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₆O |

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C(=O)NCCN=C(N)N)C(C)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity or receptor functions, leading to therapeutic effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the aminomethyl group may enhance the interaction with microbial enzymes, contributing to the inhibition of bacterial growth.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Triazoles are known to influence neurotransmitter systems and may protect against neurodegeneration by modulating oxidative stress pathways.

Anti-inflammatory Properties

Preliminary studies indicate that compounds containing triazole rings can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of similar triazole-containing compounds:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed substantial activity against a range of bacteria and fungi, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain strains .

- Neuroprotective Effects : Research highlighted in Frontiers in Pharmacology found that specific triazole derivatives could reduce neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

- Inhibition of Inflammatory Pathways : A recent investigation reported that triazole compounds could inhibit NF-kB signaling pathways, leading to reduced levels of inflammatory markers in vitro .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one exhibit activity against various bacterial strains and fungi, making them potential candidates for new antibiotics .

- Anticancer Properties : Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. The unique structure of this compound may enhance its effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth .

Drug Development

- Lead Compound for Drug Synthesis : The structural features of this compound make it a valuable lead in the synthesis of new drugs. Its ability to modulate biological activities can be harnessed to develop more effective therapeutic agents with fewer side effects .

- Formulation in Nanocarriers : Research has explored the encapsulation of triazole derivatives in nanocarriers to improve bioavailability and targeted delivery. This approach enhances the therapeutic index of drugs derived from this compound .

Biological Research

- Mechanistic Studies : The compound can be used in studies aimed at understanding the mechanisms of action of triazole derivatives in biological systems. This includes examining enzyme inhibition and receptor interactions critical for drug design .

- Immunological Applications : There is potential for using this compound in vaccine development due to its ability to elicit immune responses. Triazole derivatives have been investigated for their role as adjuvants in enhancing vaccine efficacy .

Table 1: Summary of Case Studies Involving this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with low MIC values. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; reduced tumor size in animal models. |

| Study C | Drug Delivery | Increased bioavailability when encapsulated in lipid nanoparticles; prolonged circulation time observed. |

| Study D | Vaccine Development | Enhanced antibody response when used as an adjuvant in influenza vaccine trials. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Efficiency: Compounds with morpholino-propan-1-one cores (e.g., 2aca) exhibit higher yields (94–99%) compared to MYF-03-69 (52%), likely due to optimized reaction conditions or steric effects from bulkier substituents .

- Substituent Diversity: The target compound’s aminomethyl group contrasts with MYF-03-69’s pyridinyl and trifluoromethyl-benzyloxy groups, which may enhance hydrophilicity but reduce lipophilic binding interactions compared to aromatic substituents .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic Data Highlights

Key Observations :

- Triazole Proton Signals : All triazole-containing compounds show characteristic singlet peaks near δ 7.70–7.80 ppm .

- Aminomethyl vs. Aromatic Substituents: The target compound’s aminomethyl group is expected to produce distinct NMR signals (e.g., NH2 protons at δ ~1.5–2.5 ppm and CH2 at δ ~3.0–3.5 ppm), differing from aromatic substituents in MYF-03-69 or 2aca .

Preparation Methods

Formation of the 1,2,3-Triazole Ring

- Starting materials: An alkyne derivative and an azide precursor.

- Catalyst: Copper(I) salts (e.g., CuSO4 with sodium ascorbate) to facilitate the Huisgen 1,3-dipolar cycloaddition.

- Conditions: Typically performed in polar solvents (e.g., water, methanol) at room temperature or slightly elevated temperatures.

- Outcome: Regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.

This step is critical as it constructs the triazole heterocycle, which is central to the compound's structure and biological activity.

Introduction of the Aminomethyl Group

- The aminomethyl substituent is introduced at the 4-position of the triazole ring.

- This can be achieved either by using an azide or alkyne bearing a protected aminomethyl group or by post-cycloaddition functionalization such as reductive amination.

- Protection/deprotection strategies are often employed to manage the amine functionality during synthesis.

Assembly of the Pyrrolidine Ring and Propanone Functionalization

- The pyrrolidine ring is introduced either by using a pyrrolidine-containing alkyne or azide or by subsequent substitution reactions.

- The propan-1-one group (propanone moiety) is attached to the nitrogen of the pyrrolidine ring, often via acylation reactions using propanoyl chloride or propionic anhydride under controlled conditions.

- Base catalysts such as triethylamine may be used to facilitate acylation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuAAC cycloaddition | Alkyne + azide, CuSO4 + sodium ascorbate | 20–40 °C | 2–12 hours | 70–90 | High regioselectivity for 1,4-disubstituted triazole |

| Aminomethyl introduction | Reductive amination or protected aminomethyl azide | Room temperature to 50 °C | 3–6 hours | 60–80 | Protection of amine critical to avoid side reactions |

| Pyrrolidine ring acylation | Propanoyl chloride, triethylamine, dichloromethane | 0–25 °C | 1–3 hours | 65–85 | Controlled addition to prevent overacylation |

Advanced Techniques to Enhance Synthesis

- Microwave-assisted synthesis: Accelerates reaction rates, especially for CuAAC and acylation steps, improving yields and reducing reaction times.

- Solvent optimization: Use of mixed solvents (e.g., methanol/water) can improve solubility and reaction efficiency.

- Purification: Chromatographic techniques such as flash column chromatography or preparative HPLC are employed to isolate the pure compound.

Research Findings and Optimization

- The use of copper catalysts with stabilizing ligands improves the selectivity and yield of the triazole formation.

- Protecting groups on the aminomethyl moiety prevent side reactions during cycloaddition and acylation steps.

- Temperature control during acylation is crucial to avoid decomposition or multiple acylations.

- The pyrrolidine ring substitution pattern influences the compound's solubility and biological activity, guiding synthetic modifications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction Type | Critical Parameters | Common Challenges | Optimization Strategies |

|---|---|---|---|---|

| Triazole ring formation | Copper-catalyzed cycloaddition | Catalyst loading, solvent choice | Regioselectivity, copper residue | Use of ligands, microwave heating |

| Aminomethyl group introduction | Reductive amination or substitution | Protection of amine, reaction pH | Side reactions, low conversion | Protecting groups, controlled addition |

| Pyrrolidine acylation | N-acylation | Temperature, base equivalents | Overacylation, low yield | Temperature control, stoichiometric balance |

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield?

Answer: The synthesis of triazole-pyrrolidine derivatives often involves multi-step reactions. For example:

- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Step 2: Coupling with a pyrrolidine scaffold under reflux conditions. highlights a reflux procedure in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours, followed by purification via recrystallization from methanol .

- Step 3: Final functionalization (e.g., aminomethylation) using reductive amination or nucleophilic substitution.

Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) favor triazole formation, while xylene optimizes cyclization in pyrrolidine systems .

- Temperature: Prolonged reflux (≥24 hours) is critical for complete cyclization but may risk decomposition.

- Purification: Recrystallization vs. column chromatography (e.g., silica gel with ethyl acetate/petroleum ether mixtures) affects purity .

Q. Q2. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Answer: Structural confirmation relies on:

- X-ray Crystallography: For absolute configuration determination, as demonstrated in for analogous triazole-pyrrolidine derivatives .

- NMR Spectroscopy: H and C NMR to resolve proton environments (e.g., pyrrolidine NH vs. triazole CH) and confirm regiochemistry.

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Key Challenges:

- Distinguishing between regioisomers (1,2,3-triazole vs. 1,2,4-triazole) requires H NMR coupling constants and NOESY experiments.

- Dynamic pyrrolidine ring puckering may complicate NMR interpretation, necessitating variable-temperature (VT-NMR) studies .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT, molecular docking) guide the design of analogs with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO/LUMO energies) to assess reactivity. For triazole derivatives, electron-deficient triazole rings may enhance interactions with biological targets like enzymes or receptors.

- Molecular Docking: Screens binding affinity to targets (e.g., kinases, GPCRs). highlights pyrazoline derivatives with antitumor activity, suggesting analogous triazole-pyrrolidine compounds could target similar pathways .

- MD Simulations: Evaluates stability of ligand-target complexes under physiological conditions.

Methodological Workflow:

Generate 3D conformers using software (e.g., Schrödinger Maestro).

Optimize geometry via DFT (B3LYP/6-31G* basis set).

Dock into target protein active sites (e.g., using AutoDock Vina).

Validate with in vitro assays (e.g., IC determination).

Q. Q4. How should researchers address contradictions in biological activity data across studies?

Answer: Discrepancies may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound solubility (e.g., DMSO concentration).

- Purity Issues: Impurities >5% (e.g., unreacted intermediates) can skew results. emphasizes HPLC purity ≥95% for reliable bioactivity .

- Metabolic Stability: Species-specific liver microsomal degradation (e.g., human vs. murine).

Resolution Strategies:

Standardize Assays: Use validated protocols (e.g., NIH/NCATS guidelines).

Control Experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity).

Orthogonal Validation: Confirm results via multiple techniques (e.g., SPR for binding affinity vs. cell-based assays).

Q. Q5. What strategies optimize the compound’s physicochemical properties (e.g., solubility, logP) for in vivo studies?

Answer:

- logP Optimization: Introduce polar groups (e.g., -OH, -NH) to reduce hydrophobicity. notes that aminomethyl groups improve aqueous solubility .

- Salt Formation: Hydrochloride salts enhance stability and dissolution rates.

- Prodrug Design: Mask polar groups (e.g., ester prodrugs) to improve membrane permeability.

Case Study:

A derivative with a morpholine ring () showed improved solubility due to the oxygen heteroatom, but reduced BBB penetration. Balancing logP (target 2–3) and topological polar surface area (TPSA < 90 Ų) is critical .

Q. Q6. How can researchers validate the mechanism of action (MoA) for this compound in complex biological systems?

Answer:

- CRISPR Screening: Identify gene knockouts that rescue toxicity (e.g., using a genome-wide library).

- Proteomics/Phosphoproteomics: Quantify changes in protein expression/post-translational modifications (e.g., via LC-MS/MS).

- Transcriptomics: RNA-seq to map pathway activation (e.g., apoptosis, autophagy).

Example from Literature:

reports pyrazoline derivatives inducing apoptosis via caspase-3 activation. Analogous triazole-pyrrolidine compounds could be tested for caspase-3/7 cleavage using fluorogenic substrates .

Methodological Resources

- Synthetic Protocols: (recrystallization), (column chromatography) .

- Structural Tools: X-ray crystallography (), HRMS () .

- Biological Assays: NIH/NCATS guidelines for cytotoxicity, SPR for binding kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.